molecular formula C11H10N2 B3284277 3-(Pyridin-4-ylmethyl)pyridine CAS No. 78210-44-3

3-(Pyridin-4-ylmethyl)pyridine

Cat. No. B3284277
CAS RN: 78210-44-3
M. Wt: 170.21 g/mol
InChI Key: IKDIAZGTSAFPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-ylmethyl)pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(pyridin-3-ylmethyl)pyridine or 3-(4-pyridylmethyl)pyridine. It is an organic compound with the molecular formula C12H11N and a molecular weight of 169.23 g/mol.

Mechanism of Action

The exact mechanism of action of 3-(Pyridin-4-ylmethyl)pyridine is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-(Pyridin-4-ylmethyl)pyridine has a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that this compound can improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Pyridin-4-ylmethyl)pyridine in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3-(Pyridin-4-ylmethyl)pyridine. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. Another area of interest is its potential use in the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 3-(Pyridin-4-ylmethyl)pyridine is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug delivery, and cancer research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

3-(Pyridin-4-ylmethyl)pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

3-(pyridin-4-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDIAZGTSAFPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720705
Record name 3-[(Pyridin-4-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-ylmethyl)pyridine

CAS RN

78210-44-3
Record name 3-(4-Pyridinylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78210-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Pyridin-4-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-4-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-ylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-4-ylmethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-4-ylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-4-ylmethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-4-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.